

discovery and development of Voglibose

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An In-depth Technical Guide on the Discovery and Development of Voglibose

Executive Summary

Voglibose is a potent, synthetic alpha-glucosidase inhibitor developed for the management of postprandial hyperglycemia (PPHG) in patients with type 2 diabetes mellitus. Discovered in 1981 by Takeda Pharmaceutical Company, it represents a significant advancement in the class of oral anti-diabetic drugs that act locally within the gastrointestinal tract.^[1] Its mechanism of action involves the competitive and reversible inhibition of α -glucosidase enzymes in the brush border of the small intestine, which delays the digestion and absorption of carbohydrates, thereby mitigating sharp increases in post-meal blood glucose levels.^{[2][3][4]} A key characteristic of voglibose is its minimal systemic absorption, which confines its activity to the gut, leading to a favorable safety profile with a negligible risk of hypoglycemia when used as monotherapy.^{[5][6]} First launched in Japan in 1994, clinical development has demonstrated its efficacy in improving glycemic control, both as a monotherapy and in combination with other agents, and has even shown potential in preventing the progression to type 2 diabetes in high-risk individuals.^{[1][7][8]} This document provides a comprehensive technical overview of the discovery, mechanism, synthesis, and clinical development of voglibose for researchers, scientists, and drug development professionals.

History and Discovery

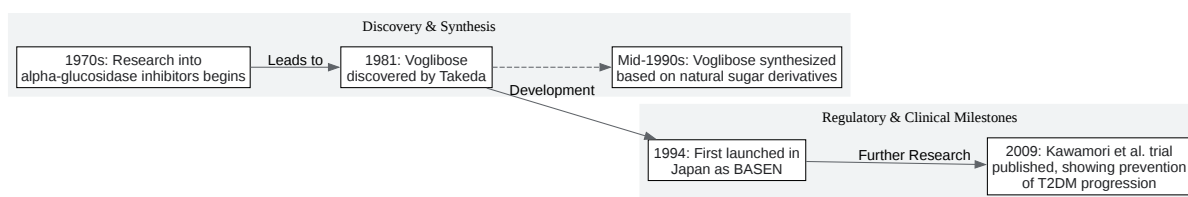
The development of voglibose is rooted in the broader research into alpha-glucosidase inhibitors that began in the 1970s. While the first drug in this class, acarbose, was isolated from

bacterial cultures, voglibose was created as a synthetic compound based on sugar derivatives found in *Bacillus* and *Streptomyces* species.[9]

Key milestones in its development include:

- 1981: Voglibose was discovered by researchers at Takeda Pharmaceutical Company in Japan.[1][10]
- 1994: Following extensive preclinical and clinical evaluation, it was first approved for clinical use in Japan under the trade name BASEN for the improvement of postprandial hyperglycemia.[1][4][8][11]
- Post-1994: Its use expanded, and it became a widely prescribed agent in several countries, particularly in Asia, for managing type 2 diabetes.[11] Takeda also initiated further investigations into its potential for treating impaired glucose tolerance (IGT).[4][11]

The development timeline of Voglibose highlights a focused effort to create a potent and well-tolerated agent for managing PPHG.



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Caption: Key milestones in the discovery and development of Voglibose.

Chemical Profile and Synthesis

Voglibose is a synthetic derivative of valiolamine.^[12] Its chemical name is (1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol, and its chemical formula is C₁₀H₂₁NO₇.^{[1][6]}

Chemical Synthesis

An efficient, asymmetric synthesis of (+)-voglibose has been developed, achieving the final product in seven steps from an O-arylated lactic acid derivative.^{[12][13][14]} This approach is noted for its step economy and use of environmentally benign reagents.^[15]

Key Steps in the Synthetic Pathway:

- **Amide Coupling:** The synthesis begins with the coupling of a known acid and amine, mediated by thionyl chloride, to form an amide.^[15]
- **Oxidative Dearomatization:** A crucial step involves an oxidative phenol dearomatization process using a hypervalent iodine reagent. This transforms an inert phenol moiety into a more reactive dienone, which is a key precursor for subsequent asymmetric steps.^{[12][15]}
- **Stereoselective Reactions:** The synthesis proceeds through several stereoselective reactions, including two epoxidations and an aza-Michael process, to install the five contiguous stereocenters with high precision.^[12]
- **Hydrolysis Cascade:** A key hydrolysis step leads to the formation of several stereocenters and the simultaneous removal of the chiral auxiliary, simplifying the process.^{[13][14][16]}

This concise synthetic route represents a significant achievement in producing a complex, polyfunctionalized molecule like voglibose efficiently.^[12]

Mechanism of Action

Voglibose exerts its therapeutic effect by acting as a competitive inhibitor of alpha-glucosidase enzymes located in the brush border of the small intestine's enterocytes.^{[3][5]}

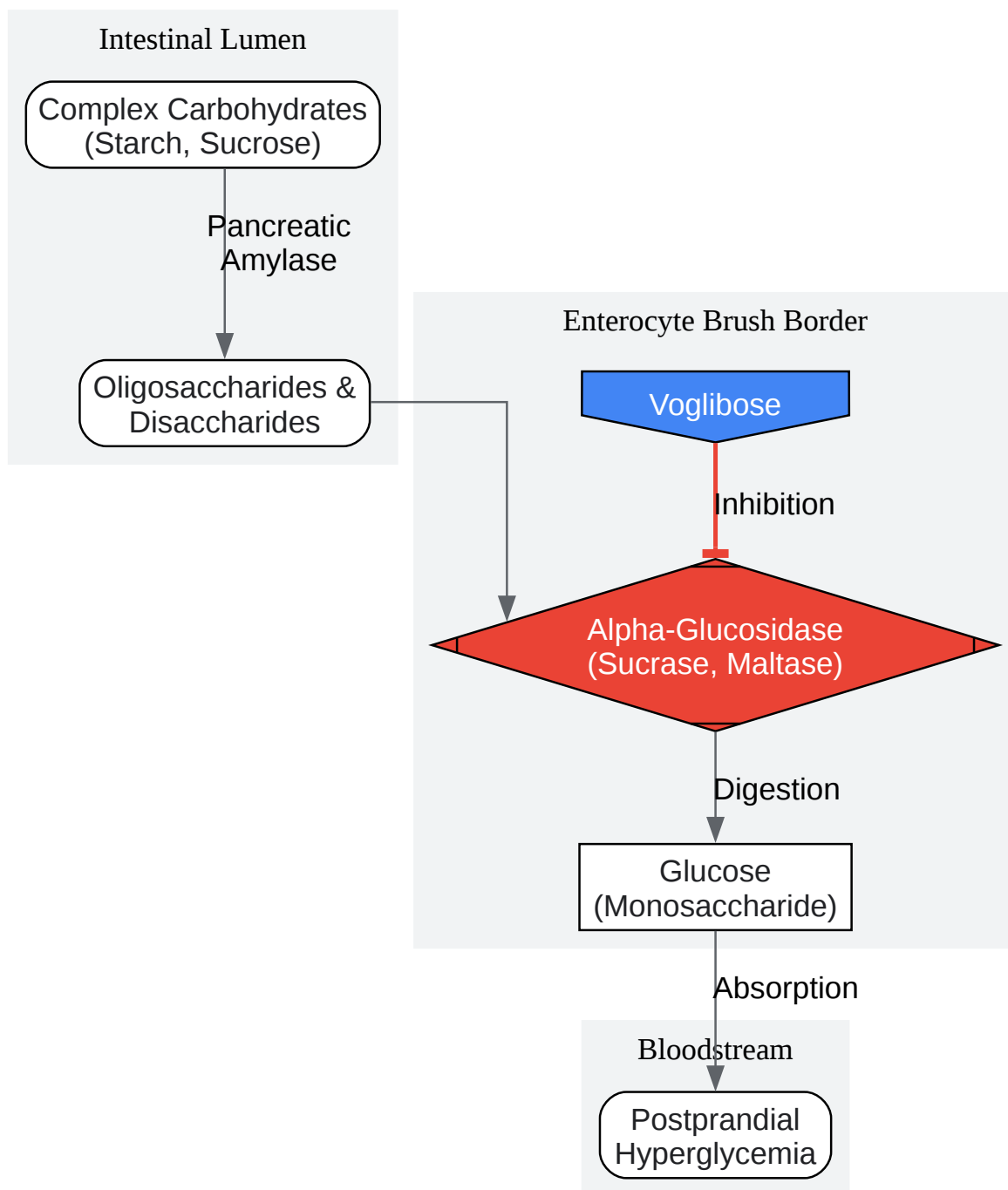
Core Mechanism:

- **Enzyme Inhibition:** Voglibose binds to the active sites of intestinal alpha-glucosidases, such as sucrase, maltase, and isomaltase.^{[2][4]} This inhibition is reversible.^{[2][3]} The inhibitory

activity of voglibose on maltase and sucrose is reported to be 190-270 times higher than that of acarbose.[17]

- **Delayed Carbohydrate Digestion:** These enzymes are essential for breaking down complex carbohydrates (oligosaccharides and disaccharides) into absorbable monosaccharides like glucose.[4] By inhibiting them, voglibose slows down this digestive process.[5]
- **Reduced Glucose Absorption:** The delay in carbohydrate breakdown leads to a more gradual release and absorption of glucose into the bloodstream.[5]
- **Lowered Postprandial Hyperglycemia:** This action effectively blunts the sharp spike in blood glucose levels that typically occurs after a meal (PPHG).[3]

Importantly, because voglibose does not stimulate pancreatic insulin secretion, it does not cause hypoglycemia when used as a monotherapy.[5] Some studies also suggest that voglibose treatment can increase the levels of glucagon-like peptide-1 (GLP-1), which has an insulintropic effect and inhibits glucagon secretion, further contributing to the reduction of postprandial hyperglycemia.[17]



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Caption: Mechanism of action of Voglibose in the small intestine.

Pharmacokinetics and Preclinical Data

A defining feature of voglibose is its pharmacokinetic profile, which is characterized by minimal systemic absorption.^[6] This property confines its therapeutic activity almost exclusively to the gastrointestinal lumen, which is central to its clinical profile and safety.^[6]

- Absorption: After oral administration, voglibose is poorly absorbed from the gastrointestinal tract.^[10]
- Metabolism: It is primarily metabolized by intestinal enzymes and the local microbial flora.^[5]
- Excretion: Due to its poor absorption, it is predominantly excreted in the feces.^{[5][10]}

This localized action results in a favorable systemic safety profile. Preclinical studies and comparative analyses have shown that voglibose has a higher inhibitory activity against specific disaccharidases compared to other agents in its class.^[17]

Parameter	Description	Value/Observation
Target Enzymes	Intestinal alpha-glucosidases	Sucrase, Maltase, Isomaltase ^[2]
Inhibitory Activity	Potency relative to Acarbose (for maltose & sucrose)	190-270 times higher ^[17]
Systemic Absorption	Bioavailability after oral dose	Poor / Minimal ^{[5][10]}
Primary Site of Action	Location of therapeutic effect	Gastrointestinal Lumen ^{[5][6]}
Excretion Route	Primary elimination pathway	Feces ^[5]

Clinical Development and Efficacy

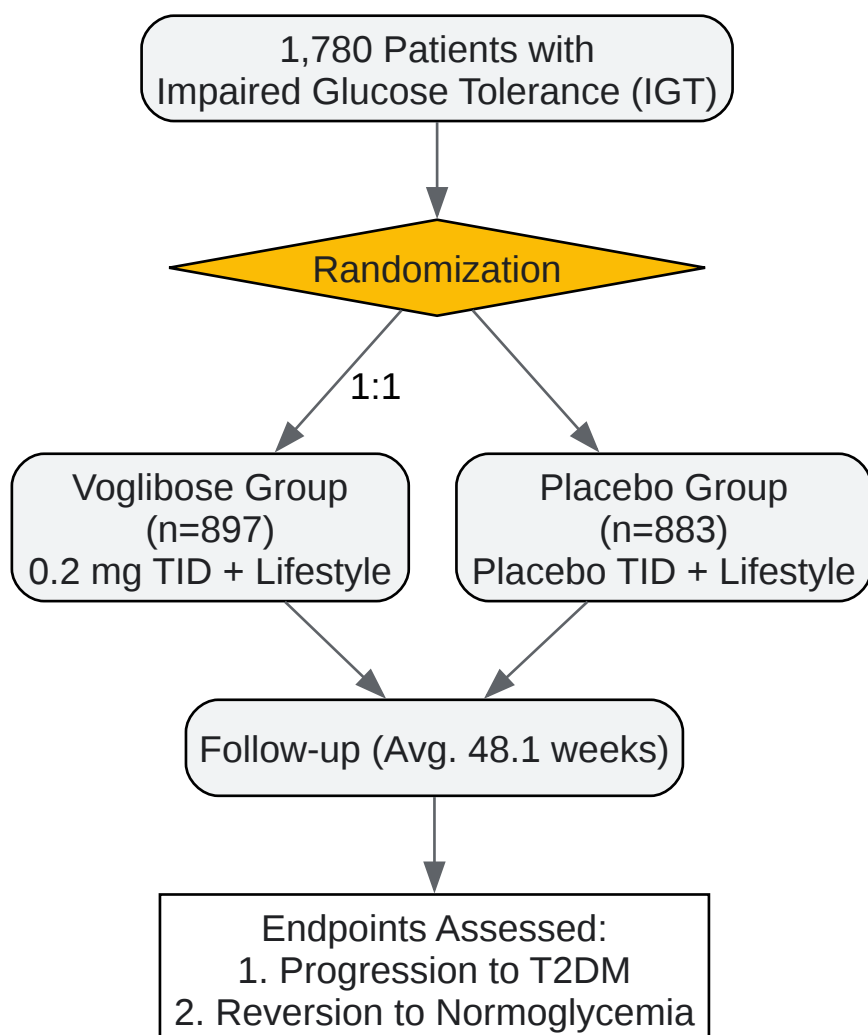
Voglibose has been evaluated in numerous clinical trials, demonstrating its efficacy and safety in various patient populations.

Prevention of Type 2 Diabetes

A landmark randomized, double-blind, placebo-controlled trial by Kawamori et al. investigated whether voglibose could prevent the development of type 2 diabetes in high-risk Japanese individuals with Impaired Glucose Tolerance (IGT).^[7]

Experimental Protocol: Kawamori et al. (2009) IGT Study

- Study Design: Multicenter, randomized, double-blind, parallel-group trial.[\[7\]](#)
- Participants: 1,780 eligible patients with IGT, maintained on a standard diet and exercise regimen.[\[7\]](#)
- Intervention: Patients were randomly assigned to receive oral voglibose (0.2 mg three times a day) or a matching placebo.[\[7\]](#)
- Primary Endpoint: Time to progression to type 2 diabetes.[\[7\]](#)
- Secondary Endpoint: Reversion to normoglycemia.[\[7\]](#)
- Duration: Treatment continued until a primary or secondary endpoint was met, or for a minimum of 3 years, subject to an interim analysis.[\[7\]](#)



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Caption: Workflow of the Kawamori et al. (2009) IGT prevention trial.

The study was stopped after an interim analysis showed a significant benefit for voglibose.[7]

Outcome	Voglibose Group (n=897)	Placebo Group (n=881)	Hazard Ratio (95% CI)	p-value
Progression to T2DM	50 patients	106 patients	0.595 (0.433–0.818)	0.0014[7]
Achieved Normoglycemia	599 patients	454 patients	1.539 (1.357–1.746)	<0.0001[7]

These results demonstrated that voglibose, in addition to lifestyle modification, can significantly reduce the development of type 2 diabetes in high-risk individuals.[7][18]

Combination Therapy

Voglibose is effective both as a monotherapy and as an add-on to other oral anti-diabetic agents.[2] A 24-week, randomized, double-blind controlled trial compared the efficacy of a fixed-dose combination of voglibose and metformin ("vogmet") to metformin monotherapy in Korean patients.[19]

Parameter	Vogmet Group	Metformin Group	p-value
Baseline HbA1c (%)	~8.0%	~8.0%	-
Change in HbA1c (%)	-1.62%	-1.31%	0.003[19]
Change in FPG (mg/dL)	Significant reduction	Significant reduction	Better with Vogmet[19]
Change in 2h-PPG (mg/dL)	Significant reduction	Significant reduction	Better with Vogmet[19]
Change in Body Weight (kg)	-1.63 kg	-0.86 kg	0.039[19]

The study concluded that the fixed-dose combination provided superior glycemic control and greater weight loss compared to metformin alone, highlighting the complementary actions of the two agents.[19]

Real-World Evidence

A large-scale, multicenter observational study in India (the VICTORY study) assessed the effectiveness of voglibose in routine clinical practice.[20] After 12 weeks of treatment, patients showed statistically significant reductions in mean HbA1c, fasting blood glucose (FBG), and postprandial blood glucose (PPBG).[20]

Parameter	Baseline (Mean)	Week 12 (Mean)	Mean Reduction
HbA1c (%)	8.27%	7.29%	0.98% [20]
FBG (mg/dL)	146.2	119.1	27.1 [20]
PPBG (mg/dL)	231.9	179.7	52.2 [20]

The study confirmed the efficacy and tolerability of voglibose in a real-world setting for the Indian population.[\[20\]](#)

Safety and Tolerability

The safety profile of voglibose is largely dictated by its localized mechanism of action.

- **Gastrointestinal Side Effects:** Because undigested carbohydrates pass into the lower parts of the intestine, common side effects are gastrointestinal in nature. These include flatulence, abdominal distension, and diarrhea.[\[5\]](#) These effects are generally mild to moderate and tend to diminish with continued treatment.[\[5\]](#)
- **Hypoglycemia:** When used as a monotherapy, voglibose does not cause hypoglycemia.[\[6\]](#) However, when used in combination with other agents like sulfonylureas or insulin, the risk of hypoglycemia may increase.[\[11\]](#)
- **Systemic Effects:** Due to its minimal systemic absorption, systemic side effects are rare.[\[6\]](#)

Overall, voglibose is considered a well-tolerated and safe agent for the long-term management of PPHG.[\[2\]](#)

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References

- 1. Voglibose - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)

- 2. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Voglibose? [synapse.patsnap.com]
- 4. Voglibose | C₁₀H₂₁NO₇ | CID 444020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Voglibose: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 6. Voglibose | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 7. Voglibose for prevention of type 2 diabetes mellitus: a randomised, double-blind trial in Japanese individuals with impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decoding Voglibose: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 9. View of The origins of type 2 diabetes medications | British Journal of Diabetes [bjd-abcd.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of (+)-Voglibose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of (+)-Voglibose. | Semantic Scholar [semanticscholar.org]
- 17. JCDR - [jcdr.net]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy and Safety of Voglibose Plus Metformin in Patients with Type 2 Diabetes Mellitus: A Randomized Controlled Trial [e-dmj.org]
- 20. researchgate.net [researchgate.net]
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